molecular formula C17H17N5OS2 B5538674 2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B5538674
M. Wt: 371.5 g/mol
InChI Key: BUCKUYFXILBDNP-UHFFFAOYSA-N
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Description

2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a triazole ring, a thiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.

    Introduction of the Phenyl and Prop-2-en-1-yl Groups: These groups can be introduced through substitution reactions using phenyl and prop-2-en-1-yl halides.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction involving a thioamide and an α-haloketone.

    Coupling of the Triazole and Thiazole Rings: This step involves the formation of a sulfanyl linkage between the triazole and thiazole rings.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl and prop-2-en-1-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and thiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biology, the compound can be used as a probe to study the interactions of triazole and thiazole rings with biological macromolecules. This can provide insights into the binding mechanisms of similar compounds.

Medicine

In medicine, the compound has potential applications as a drug candidate. The triazole and thiazole rings are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The triazole and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: This compound features a phenyl ring and a hydroxy group, making it structurally similar but with different functional groups.

    Caffeine: Although structurally different, caffeine also contains nitrogen-containing rings and is used in various applications.

    Dichloroaniline: This compound contains an aniline ring with chlorine substituents, making it another example of a nitrogen-containing aromatic compound.

Uniqueness

2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is unique due to its combination of triazole and thiazole rings, along with the sulfanyl and propanamide groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c1-3-10-22-14(13-7-5-4-6-8-13)20-21-17(22)25-12(2)15(23)19-16-18-9-11-24-16/h3-9,11-12H,1,10H2,2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCKUYFXILBDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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